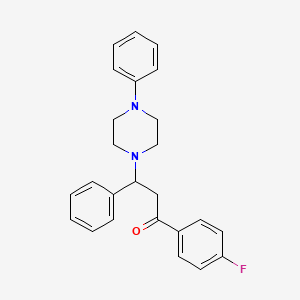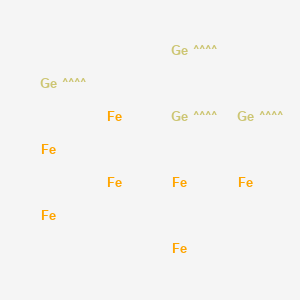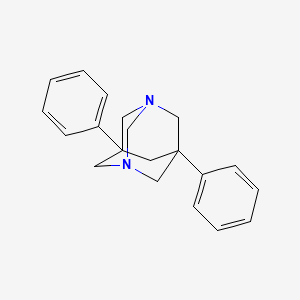
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazatricyclo(33113,7)decane, 5,7-diphenyl- is a complex organic compound with the molecular formula C20H22N2 This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic structure and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazatricyclo(3.3.1.13,7)decane: Lacks the phenyl groups, resulting in different chemical properties.
Tricyclo(3.3.1.13,7)decane: A similar tricyclic structure but without nitrogen atoms.
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane: Contains additional nitrogen atoms, leading to different reactivity.
Uniqueness
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- is unique due to the presence of phenyl groups at the 5 and 7 positions, which enhance its chemical diversity and potential applications. The combination of the tricyclic structure and phenyl groups makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
38705-08-7 |
|---|---|
Formule moléculaire |
C20H22N2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C20H22N2/c1-3-7-17(8-4-1)19-11-20(18-9-5-2-6-10-18)14-21(12-19)16-22(13-19)15-20/h1-10H,11-16H2 |
Clé InChI |
LPJAFIHSDNKPEA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN3CC1(CN(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




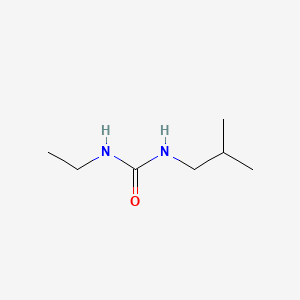
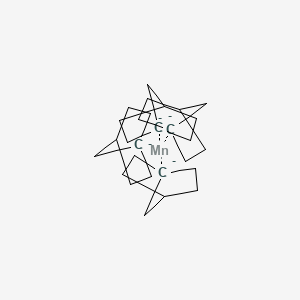
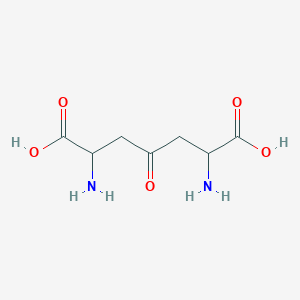
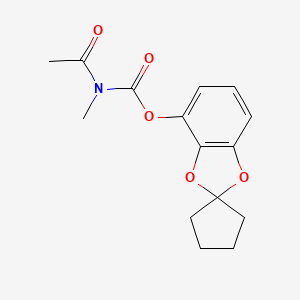
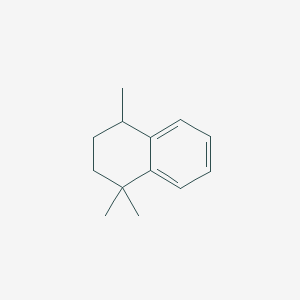
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
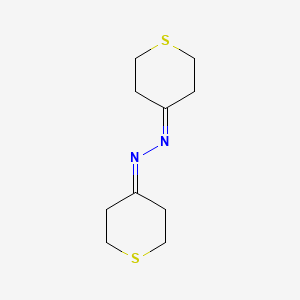
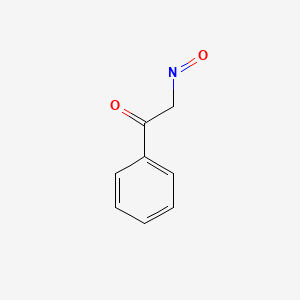
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
